molecular formula C6H11BF3K B2467261 Potassium;trifluoro(hex-5-enyl)boranuide CAS No. 1260112-02-4

Potassium;trifluoro(hex-5-enyl)boranuide

Cat. No. B2467261
CAS RN: 1260112-02-4
M. Wt: 190.06
InChI Key: ORVYFNKZBGFWSR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Structure Analysis

The molecular formula of Potassium;trifluoro(hex-5-enyl)boranuide is C6H11BF3.K . The InChI code is 1S/C6H11BF3.K/c1-2-3-4-5-6-7(8,9)10;/h2H,1,3-6H2;/q-1;+1 .


Physical And Chemical Properties Analysis

Potassium;trifluoro(hex-5-enyl)boranuide is a powder with a molecular weight of 190.06 . It has a melting point of 320-321 degrees Celsius . The compound is stored at 4 degrees Celsius .

Scientific Research Applications

New Perspectives in Organic Chemistry Potassium trifluoro(organo)borates, such as Potassium trifluoro(hex-5-enyl)boranuide, are highly stable organoboron derivatives. They have emerged as promising alternatives to traditional organoboron reagents due to their unique reactivity. These compounds are more reactive than boronic acids or esters in many reactions, facilitated by their intermediate formation of difluoroboranes and transmetallation reactions with transition metals (Darses & Genêt, 2003).

Efficient Synthesis of Alanine Derivatives These organoboron derivatives have shown efficiency in reacting with dehydroamino esters, catalyzed by rhodium complexes. This process allows for the formation of alanine derivatives with various amino protecting groups, offering new pathways in amino acid synthesis (Navarre, Darses, & Genêt, 2004).

Applications in Asymmetric Synthesis Potassium trifluoro(organo)borates are used in enantioselective conjugate additions to α,β-unsaturated esters, catalyzed by chiral rhodium(I) complexes. This results in high yields and enantiomeric excesses, crucial for asymmetric synthesis (Navarre, Pucheault, Darses, & Genêt, 2005).

Cross-Coupling Reactions These compounds are used in palladium-catalyzed coupling reactions with aryl- or alkenyltriflates. They offer a stable and easy-to-handle alternative for cross-coupling processes, enhancing the yield of the corresponding arenes or alkenes (Molander & Ito, 2001).

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has a signal word of "Warning" . Hazard statements include H302, H312, H315, H319, H332, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, and P501 .

properties

IUPAC Name

potassium;trifluoro(hex-5-enyl)boranuide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11BF3.K/c1-2-3-4-5-6-7(8,9)10;/h2H,1,3-6H2;/q-1;+1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORVYFNKZBGFWSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](CCCCC=C)(F)(F)F.[K+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11BF3K
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Potassium;trifluoro(hex-5-enyl)boranuide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.